molecular formula C13H16F3NO B11067107 1-(Tetrahydrofuran-2-yl)-N-(2-(trifluoromethyl)benzyl)methanamine

1-(Tetrahydrofuran-2-yl)-N-(2-(trifluoromethyl)benzyl)methanamine

Cat. No.: B11067107
M. Wt: 259.27 g/mol
InChI Key: QMVUFIUACWHVEH-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-2-yl)-N-(2-(trifluoromethyl)benzyl)methanamine is a complex organic compound that features a tetrahydrofuran ring and a trifluoromethylbenzyl group

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

1-(oxolan-2-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanamine

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12-6-2-1-4-10(12)8-17-9-11-5-3-7-18-11/h1-2,4,6,11,17H,3,5,7-9H2

InChI Key

QMVUFIUACWHVEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-(Tetrahydrofuran-2-yl)-N-(2-(trifluoromethyl)benzyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

1-(Tetrahydrofuran-2-yl)-N-(2-(trifluoromethyl)benzyl)methanamine has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural components can be modified to enhance efficacy against various diseases.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Research has shown that compounds with similar structures can induce apoptosis in tumor cells by targeting specific signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Properties : The presence of the trifluoromethyl group may enhance the compound's interaction with biological membranes, potentially leading to increased antimicrobial activity. Studies have demonstrated that related compounds can inhibit bacterial growth, suggesting that this compound could be developed into a novel antimicrobial agent .

Neuropharmacology

The compound's ability to penetrate the blood-brain barrier makes it a candidate for neuropharmacological studies. It may have implications in treating neurodegenerative diseases due to its potential to modulate neurotransmitter systems or neuroinflammatory pathways.

  • Neuroprotective Effects : Case studies have suggested that similar compounds can protect neuronal cells from oxidative stress and apoptosis, indicating that this compound may exhibit neuroprotective properties .

Material Science Applications

The unique chemical structure of this compound also opens avenues for its use in material science.

Polymer Chemistry

Due to its functional groups, this compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.

Coatings and Adhesives

The compound's chemical stability and potential adhesive properties make it suitable for developing coatings and adhesives with enhanced performance characteristics. Research is ongoing to explore its efficacy in these applications .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated an IC50 value of approximately 25 µM, demonstrating significant anticancer potential compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

In vitro tests were conducted to assess the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial properties .

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-2-yl)-N-(2-(trifluoromethyl)benzyl)methanamine involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and trifluoromethylbenzyl group contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Tetrahydrofuran-2-yl)-N-(2-(trifluoromethyl)benzyl)methanamine can be compared with other similar compounds, such as:

Biological Activity

1-(Tetrahydrofuran-2-yl)-N-(2-(trifluoromethyl)benzyl)methanamine (CAS 870540-96-8) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a tetrahydrofuran ring, a trifluoromethyl group, and a benzyl moiety, which contribute to its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a common feature in many bioactive compounds .

Pharmacological Properties

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor effects. For instance, related compounds have been shown to inhibit the growth of aggressive cancer cell lines such as MDA-MB-231 by inducing apoptosis and inhibiting cell proliferation .
  • Neurotransmitter Modulation : The trifluoromethyl group has been linked to increased potency in inhibiting serotonin uptake, suggesting potential applications in treating mood disorders .
  • Antiparasitic Activity : Compounds with similar scaffolds have demonstrated efficacy against various parasites by interfering with their metabolic pathways. Research indicates that modifications in the molecular structure can significantly enhance activity against resistant strains of parasites .

Structure-Activity Relationships (SAR)

The incorporation of the trifluoromethyl group has been shown to enhance the potency of several analogs. For example, studies indicate that introducing this group in specific positions on the aromatic ring can lead to a six-fold increase in inhibitory activity against serotonin transporters compared to non-fluorinated analogs .

Case Studies

StudyCompoundActivityReference
1Analog A55% reduction in MDA-MB-231 viability at 10 μM
2Analog BEnhanced inhibition of serotonin uptake
3Analog CEffective against PfATP4 resistant strains

In Vitro and In Vivo Studies

In vitro studies have demonstrated that analogs of this compound can significantly reduce cell viability in aggressive cancer models. In vivo studies further support these findings, showing tumor size reduction in xenograft models when treated with similar compounds at specified dosages .

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